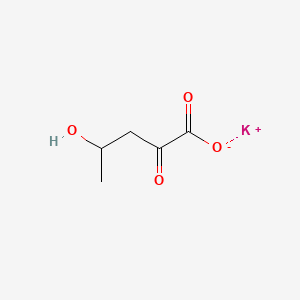

potassium;4-hydroxy-2-oxopentanoate

Description

Potassium 4-hydroxy-2-oxopentanoate (chemical formula: C₅H₇KO₄) is a potassium salt of the α-keto acid 4-hydroxy-2-oxopentanoate (HOPA). This compound plays a critical role in microbial catabolic pathways, particularly in the degradation of aromatic hydrocarbons like naphthalene and polycyclic aromatic hydrocarbons (PAHs) . It serves as an intermediate in the meta-cleavage pathway, where it is produced via hydration of 2-oxopent-4-enoate (vinylpyruvate) by enzymes such as 2-oxopent-4-enoate hydratase (e.g., mhpD in Sphingomonas spp.) . HOPA is subsequently cleaved by 4-hydroxy-2-oxopentanoate aldolase (HOPNTAL) into pyruvate and acetaldehyde, which feed into the tricarboxylic acid (TCA) cycle . Its biosynthesis involves aldolase-catalyzed reactions, as demonstrated in E. coli expression systems using sodium pyruvate and acetaldehyde precursors .

Properties

Molecular Formula |

C5H7KO4 |

|---|---|

Molecular Weight |

170.20 g/mol |

IUPAC Name |

potassium;4-hydroxy-2-oxopentanoate |

InChI |

InChI=1S/C5H8O4.K/c1-3(6)2-4(7)5(8)9;/h3,6H,2H2,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

UMKYHQKUABCGNK-UHFFFAOYSA-M |

Canonical SMILES |

CC(CC(=O)C(=O)[O-])O.[K+] |

Origin of Product |

United States |

Preparation Methods

Enzymatic Biosynthesis Using Genetically Modified Microorganisms

A sophisticated and efficient method for preparing potassium;4-hydroxy-2-oxopentanoate involves a biosynthetic pathway engineered in bacteria. This approach leverages enzymatic conversions starting from 2-oxoglutarate, a Krebs cycle intermediate, through a series of enzymatic steps:

- Step 1: Conversion of 2-oxoglutarate into 4-oxoglutaryl-CoA by the enzyme 4-oxoglutaryl-CoA synthetase.

- Step 2: Conversion of 4-oxoglutaryl-CoA into 5-hydroxy-2-oxopentanoate through aldehyde dehydrogenase and alcohol dehydrogenase activities encoded by the adhE gene from Escherichia coli.

- Step 3: Decarboxylation of 5-hydroxy-2-oxopentanoate into 4-hydroxybutyraldehyde by an enzyme with 2-keto acid decarboxylase activity (enzyme EA1).

- Step 4: Oxidation of 4-hydroxybutyraldehyde into 4-hydroxybutyrate by hydroxy aldehyde dehydrogenase activity (enzyme EA2).

This pathway is enhanced by genetic modifications to increase precursor availability and enzymatic flux:

- Attenuation of genes pykA and pykF (coding for pyruvate kinase) to increase phosphoenolpyruvate (PEP) availability.

- Overexpression of phosphoenolpyruvate synthase (encoded by ppsA) to favor pyruvate to PEP conversion.

- Enhanced expression of phosphoenolpyruvate carboxylase (encoded by ppc) to stimulate oxaloacetate biosynthesis and Krebs cycle flux.

These genetic and enzymatic optimizations lead to improved yields of 4-hydroxybutyrate derivatives, including potassium;4-hydroxy-2-oxopentanoate, through microbial fermentation processes. The genes encoding the required enzymes can be introduced exogenously or expressed endogenously, either chromosomally or extrachromosomally, in the bacterial host.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Potassium;4-hydroxy-2-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The hydroxyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is 4-oxopentanoic acid.

Reduction: The major product is 4-hydroxy-2-pentanol.

Substitution: The products depend on the substituent introduced, such as alkyl or acyl derivatives.

Scientific Research Applications

Biochemical Applications

Metabolic Pathways and Fermentation:

Potassium 4-hydroxy-2-oxopentanoate plays a crucial role in metabolic pathways, particularly in the fermentation processes for producing valuable compounds. It can be derived from pyruvate through enzymatic reactions involving specific aldolases. For instance, research has demonstrated the conversion of sugars into this compound via microbial fermentation, leading to the production of C5 materials such as levulinic acid . The ability to utilize this compound in fermentation highlights its potential as a biobased feedstock for sustainable chemical production.

Biosynthetic Processes:

The compound is involved in biosynthetic pathways that yield various valuable chemicals. For example, it can be transformed into 4-hydroxybutyric acid and subsequently into gamma-butyrolactone, both of which are important intermediates in the synthesis of polymers and pharmaceuticals . The metabolic versatility of potassium 4-hydroxy-2-oxopentanoate makes it a key player in developing biotechnological applications.

Pharmaceutical Applications

Therapeutic Potential:

Recent studies have indicated that derivatives of 4-hydroxy-2-oxopentanoic acid exhibit potential therapeutic effects, particularly in inflammatory conditions. For example, its metabolites have been investigated for their role in modulating oxidative stress and inflammation in osteoarthritis . The compound's ability to influence lipid peroxidation pathways suggests that it could be developed into therapeutic agents targeting chronic inflammatory diseases.

Drug Development:

The synthesis of potassium 4-hydroxy-2-oxopentanoate has been explored for its potential use in drug formulations. Its derivatives have shown promise as precursors for synthesizing bioactive compounds with anti-inflammatory properties, which could be beneficial in treating various diseases . The ongoing research into its pharmacological effects underscores its importance in drug discovery and development.

Material Science Applications

Polymer Synthesis:

Potassium 4-hydroxy-2-oxopentanoate is also being investigated for its role as a monomer in polymer chemistry. Its ability to undergo polymerization reactions opens avenues for creating biodegradable polymers that can be used in various applications, including packaging and biomedical devices . The development of such materials aligns with the growing demand for sustainable and environmentally friendly alternatives in material science.

Data Table: Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of potassium;4-hydroxy-2-oxopentanoate involves its participation in biochemical pathways. It acts as an intermediate in the metabolism of amino acids, where it undergoes enzymatic reactions to form acetaldehyde and pyruvate. These reactions are catalyzed by enzymes such as 4-hydroxy-2-oxovalerate aldolase and 2-oxopent-4-enoate hydratase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Varying Carbon Chain Lengths

4-Hydroxy-2-Oxobutanate (HOB; C₄H₆O₄)

- Structure : Shorter chain (4 carbons) with a hydroxyl and ketone group.

- Metabolic Role: Primarily associated with short-chain fatty acid degradation.

- Enzyme Specificity : Requires distinct dehydrogenases (e.g., HPCDH) for oxidation, reflecting substrate size constraints in enzyme active sites .

4-Hydroxy-2-Oxohexanoate (HOH; C₆H₁₀O₄)

- Structure : Longer chain (6 carbons) with similar functional groups.

- Metabolic Role : Found in pathways involving hexose derivatives, such as l-fucose metabolism. Enzymes like l-KDRDH specifically act on HOH, highlighting chain-length-dependent substrate specificity .

- Stereochemistry: The (S)-enantiomer of 4-hydroxy-2-oxohexanoate is biologically active, analogous to HOPA’s (S)-configuration .

Compounds with Aliphatic Substitutions

4-Methyl-2-Oxopentanoate (4MOP; C₆H₁₀O₃)

- Structure : Methyl group at C4 instead of hydroxyl.

- Biological Role : A ketone body precursor that stimulates insulin secretion in pancreatic islets, unlike HOPA’s catabolic role .

- Metabolism : Oxidized via mitochondrial dehydrogenases to acetyl-CoA and acetoacetate, diverging from HOPA’s cleavage into pyruvate and acetaldehyde .

Compounds in Aromatic Degradation Pathways

2-Hydroxy-2,4-Pentadienoate (C₅H₆O₃)

- Structure : Conjugated diene system with a hydroxyl group.

- Role : Precursor to HOPA in PAH degradation. Converted to HOPA by mhpD hydratase in Sphingomonas spp. .

- Reactivity : More electrophilic due to the diene system, making it prone to hydration, unlike stable HOPA .

2-Oxopent-4-Enoate (C₅H₆O₃)

Structural and Functional Data Table

Key Research Findings

Stereochemical Specificity

- The (4S)-enantiomer of HOPA is exclusively utilized by wild-type class II aldolases (e.g., BphI). Mutations (e.g., Y290F in BphI) enable (4R)-enantiomer activity, indicating steric hindrance by tyrosine residues in natural enzymes .

- In contrast, 4-hydroxy-2-oxohexanoate’s (S)-enantiomer is metabolized by l-KDRDH, suggesting conserved stereochemical preferences in homologous enzymes .

Role in Environmental Bioremediation

- HOPA is a biomarker for microbial PAH degradation. Delftia sp. HFL-1 degrades carboxin to HOPA via amidohydrolases and dioxygenases, linking it to bioremediation .

- Pseudomonas putida employs HOPA in naphthalene degradation, whereas 2-hydroxy-2,4-pentadienoate is used in catechol meta-cleavage, showcasing pathway-specificity .

Metabolic Flux and Disease Correlation

- Metabolomic studies associate elevated HOPA levels with unhealthy phenotypes, unlike leucine or valine degradation intermediates, which decrease .

Q & A

Q. What controls are essential when assessing 4-hydroxy-2-oxopentanoate’s role in metabolic pathways?

- Answer: Include negative controls (e.g., enzyme inhibitors like 2-cyano-3-hydroxycinnamate for mitochondrial transporters) and isotopic tracing to distinguish endogenous vs. exogenous metabolite contributions. Validate findings across multiple models (e.g., isolated mitochondria, cell cultures, bacterial consortia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.